molecular formula C4H7NO2 B031196 1,3-Oxazinan-2-one CAS No. 5259-97-2

1,3-Oxazinan-2-one

Cat. No. B031196
CAS RN: 5259-97-2
M. Wt: 101.1 g/mol
InChI Key: OYELEBBISJGNHJ-UHFFFAOYSA-N
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Description

1,3-Oxazinan-2-one is an organic compound with the empirical formula C4H7NO2 . It is used as a reactant in the preparation of HIV integrase inhibitors active against raltegravir resistant strains .


Synthesis Analysis

A high-yielding synthesis of 1,3-oxazinan-2-ones has been reported, starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates was achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . The reaction was carried out in neat EC, which acted both as a solvent and reagent . Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .


Molecular Structure Analysis

The molecular structure of 1,3-Oxazinan-2-one consists of a six-membered ring containing one nitrogen atom, one oxygen atom, and four carbon atoms . The empirical formula is C4H7NO2, and the molecular weight is 101.10 .

Scientific Research Applications

Synthesis of 1,3-Oxazinan-2-ones

A high yielding synthesis of 1,3-oxazinan-2-ones has been reported, starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD). The formation of six-membered cyclic carbonates was achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .

Green Chemistry

The synthesis process of 1,3-oxazinan-2-ones is considered a part of Green Chemistry. The reactions have been carried out in neat as EC acted both as solvent and reagent. Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction .

Versatility in Application

The reaction resulted in general application on different substrates including an aryl bis(3-amino-proan-1-ol) compound . This shows the versatility of 1,3-Oxazinan-2-ones in various chemical reactions.

Carbonate Chemistry

1,3-Oxazinan-2-ones are involved in carbonate chemistry. They are synthesized via carbonate chemistry, which involves the reaction of 3-amino-1-propanols with ethylene carbonate .

Cyclic Carbamates

1,3-Oxazinan-2-ones are a type of cyclic carbamates. They are synthesized via a process that results in the formation of six-membered cyclic carbonates .

Industrial Applications

Since the 1980s, when it was first synthesized by a green process, dimethyl carbonate (DMC) has found ever-growing applications both in industrial and laboratory scale processes . Its success as a solvent and reagent can be ascribed to several highly appealing features, i.e., easy and clean synthesis, low toxicity, high selectivity, and flexible reactivity .

Safety and Hazards

1,3-Oxazinan-2-one is classified under the GHS07 hazard class, with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to move to fresh air if inhaled, and to wash off with soap and plenty of water in case of skin contact .

Mechanism of Action

Target of Action

1,3-Oxazinan-2-one is a heterocyclic compound that has been found to have significant biological activities . Some 6-phenyl-1,3-oxazinan-2-one derivatives have been identified as inhibitors of phosphodiesterase IV . Phosphodiesterase IV is an enzyme involved in inflammatory responses, and its inhibition can be used as a remedy for inflammatory diseases and anti-asthmatics .

Mode of Action

The mode of action of 1,3-Oxazinan-2-one involves the formation of six-membered cyclic carbonates through an intermolecular cyclization reaction . This reaction is facilitated by the presence of a catalytic amount of triazabicyclodecene (TBD) and ethylene carbonate (EC) . The double B Ac 2 mechanism is involved in this cyclization reaction .

Result of Action

The result of the action of 1,3-Oxazinan-2-one, particularly its derivatives, includes potential therapeutic effects in treating various diseases. For instance, some 6-phenyl-1,3-oxazinan-2-one derivatives have shown effectiveness in defending against diabetes, cardiovascular diseases, HIV, and cancer .

Action Environment

The action of 1,3-Oxazinan-2-one can be influenced by various environmental factors. For instance, the synthesis of 1,3-Oxazinan-2-one is facilitated by the presence of ethylene carbonate (EC), which acts both as a solvent and a reagent . Furthermore, the catalyst used in the reaction, triazabicyclodecene (TBD), is resistant to strong acids and bases, allowing the reaction to proceed even in harsh conditions .

properties

IUPAC Name

1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELEBBISJGNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348917
Record name 1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazinan-2-one

CAS RN

5259-97-2
Record name 1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazinan-2-one
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Record name 1,3-Oxazinan-2-one
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